N-(9-methyl-9H-carbazol-2-yl)acetamide
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Overview
Description
N-(9-methyl-9H-carbazol-2-yl)acetamide is a chemical compound with the molecular formula C17H18N2O It is a derivative of carbazole, a heterocyclic aromatic compound known for its stability and versatility in various chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9-methyl-9H-carbazol-2-yl)acetamide typically involves the acylation of 9-methyl-9H-carbazole. One common method is the reaction of 9-methyl-9H-carbazole with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale acylation reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(9-methyl-9H-carbazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the carbazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated carbazole derivatives.
Scientific Research Applications
N-(9-methyl-9H-carbazol-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex carbazole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of organic electronic materials due to its photochemical stability and charge transport properties
Mechanism of Action
The mechanism of action of N-(9-methyl-9H-carbazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, some carbazole derivatives exert their effects by modulating signaling pathways such as the P53 pathway in cancer cells, the RAS-MAPK pathway in fungal cells, and the p38 mitogen-activated protein kinase pathway in inflammatory responses . These interactions lead to various pharmacological effects, including anticancer, antifungal, and anti-inflammatory activities.
Comparison with Similar Compounds
Similar Compounds
- N-(2-ethyl-9H-carbazol-3-yl)acetamide
- N-(1-methyl-9H-carbazol-2-yl)acetamide
- N-(2-acetamidoethyl)-1-methylcarbazole
Uniqueness
N-(9-methyl-9H-carbazol-2-yl)acetamide is unique due to its specific substitution pattern on the carbazole ring, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specific applications in organic electronics and drug development, where precise molecular interactions are crucial .
Properties
Molecular Formula |
C15H14N2O |
---|---|
Molecular Weight |
238.28 g/mol |
IUPAC Name |
N-(9-methylcarbazol-2-yl)acetamide |
InChI |
InChI=1S/C15H14N2O/c1-10(18)16-11-7-8-13-12-5-3-4-6-14(12)17(2)15(13)9-11/h3-9H,1-2H3,(H,16,18) |
InChI Key |
KJTIXXHNBSXKMI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3N2C |
Origin of Product |
United States |
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